Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-
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Overview
Description
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with additional functional groups, including a butoxy group, an ethylphenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide and a suitable base.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst.
Incorporation of the Piperidinyl Group: The final step involves the reaction of the intermediate product with piperidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-ethyl-: A simpler benzamide derivative with an ethyl group attached to the nitrogen atom.
Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-: A structurally similar compound with a methoxy group and a different substitution pattern on the phenyl ring.
Uniqueness
Benzamide, 2-butoxy-N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
942853-20-5 |
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Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-butoxy-N-[2-(4-ethylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C26H36N2O2/c1-3-5-19-30-25-12-8-7-11-23(25)26(29)27-20-24(28-17-9-6-10-18-28)22-15-13-21(4-2)14-16-22/h7-8,11-16,24H,3-6,9-10,17-20H2,1-2H3,(H,27,29) |
InChI Key |
YMOPUNOMYAHZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)CC)N3CCCCC3 |
Origin of Product |
United States |
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